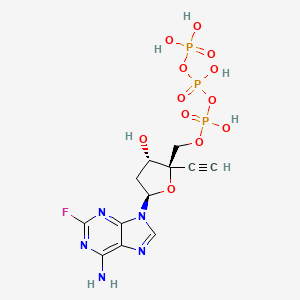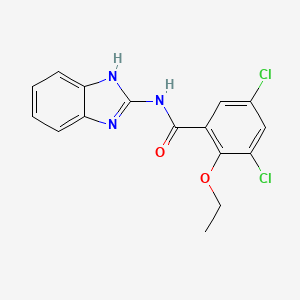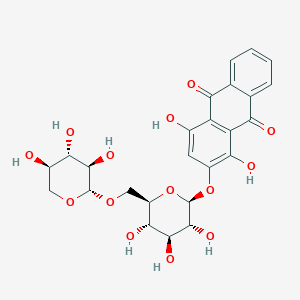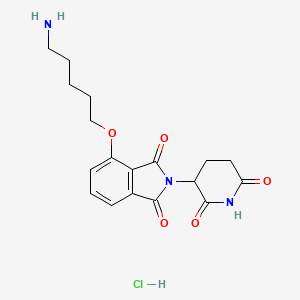![molecular formula C17H30BCl2N3O4 B11937255 (3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B11937255.png)
(3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid;dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both amino and borono functional groups, making it a versatile candidate for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid;dihydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the amino and borono groups, and the final purification steps. Common reagents used in these reactions include amino acids, boronic acids, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more streamlined processes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to optimize the production process. The use of environmentally friendly solvents and reagents is also a key consideration in industrial settings to minimize the environmental impact.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The borono group can be reduced to form borohydride derivatives.
Substitution: The amino and borono groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield oxo derivatives, while reduction of the borono group can produce borohydride derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science applications.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its borono group can form reversible covalent bonds with diols, making it useful for studying carbohydrate-binding proteins.
Medicine
In medicine, this compound has potential as a therapeutic agent due to its ability to interact with biological targets. It can be used in the development of drugs for treating various diseases, including cancer and bacterial infections.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its unique reactivity allows for the creation of materials with specific properties and functions.
作用机制
The mechanism of action of (3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid;dihydrochloride involves its interaction with molecular targets through its amino and borono groups. The amino groups can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, while the borono group can form reversible covalent bonds with diols and other nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-hydroxypropyl)pyrrolidine-3-carboxylic acid
- (3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-methylpropyl)pyrrolidine-3-carboxylic acid
Uniqueness
Compared to similar compounds, (3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid;dihydrochloride is unique due to the presence of the borono group. This group imparts distinct reactivity and binding properties, making it a valuable tool in both chemical and biological research.
属性
分子式 |
C17H30BCl2N3O4 |
|---|---|
分子量 |
422.2 g/mol |
IUPAC 名称 |
(3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C17H28BN3O4.2ClH/c19-15(9-13-5-2-1-3-6-13)11-21-10-14(7-4-8-18(24)25)17(20,12-21)16(22)23;;/h1-3,5-6,14-15,24-25H,4,7-12,19-20H2,(H,22,23);2*1H/t14-,15-,17-;;/m0../s1 |
InChI 键 |
YLRFCKXLPZIAMP-DQZPFBHVSA-N |
手性 SMILES |
B(CCC[C@H]1CN(C[C@]1(C(=O)O)N)C[C@H](CC2=CC=CC=C2)N)(O)O.Cl.Cl |
规范 SMILES |
B(CCCC1CN(CC1(C(=O)O)N)CC(CC2=CC=CC=C2)N)(O)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,5R,7S,9R,11R,12R,13S,14S)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B11937174.png)
![4-[4-[5-[4-[bis[4-[(9Z,12Z)-octadeca-9,12-dienoyl]oxybutyl]amino]butyl]-3,6-dioxopiperazin-2-yl]butyl-[4-[(9Z,12Z)-octadeca-9,12-dienoyl]oxybutyl]amino]butyl (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B11937177.png)

![2,2-dimethylpropyl (2R)-2-[[[(2S,3S,4S)-5-(2-amino-6-methoxypurin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate](/img/structure/B11937186.png)


![[3-[(1R)-1-[methyl(prop-2-ynyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate](/img/structure/B11937196.png)



![2,5a-Dibromohexahydro-1h-1,2,4-(methanetriyl)cyclobuta[cd]pentalene-3,5-dione](/img/structure/B11937216.png)



